4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol
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Overview
Description
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol . It is known for its unique structure, which includes a phenol group and a piperazine ring, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol typically involves the reaction of 4-methylpiperazine with a phenolic compound under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol, allowing it to react with the piperazine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol include:
4-(4-Methyl-1-piperazinyl)aniline: This compound has a similar piperazine ring but differs in the functional groups attached to the phenyl ring.
4-[(4-Methyl-1-piperazinyl)carbonyl]aniline: This compound has a carbonyl group instead of a carbothioyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBUFBFBNJQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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